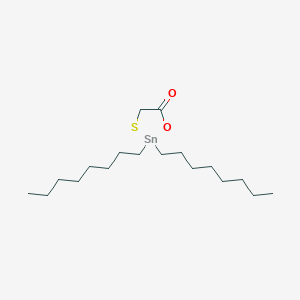
Dioctyltin mercaptoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyltin mercaptoacetate is a chemical compound with the molecular formula C18H36O2SSn and a molecular weight of 435.25 g/mol . It is also known by other names such as this compound and dioctyltin-O,S-thioglycollate . This compound is characterized by its unique structure, which includes a tin atom bonded to an oxathiastannolane ring, making it a member of the organotin compounds.
Preparation Methods
The synthesis of Dioctyltin mercaptoacetate typically involves the reaction of dioctyltin dichloride with thioglycolic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dioctyltin dichloride+Thioglycolic acid→1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-+By-products
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Dioctyltin mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different organotin derivatives.
Substitution: It can undergo substitution reactions where the thioglycolate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Dioctyltin mercaptoacetate is characterized by its molecular formula C16H34O2S2Sn and belongs to a class of organotin compounds. Its structure features a tin atom bonded to two octyl groups and a mercaptoacetate moiety, contributing to its unique chemical behavior.
Industrial Applications
- Heat Stabilizers in PVC Production
- Biocides and Pesticides
- Catalysts in Polymerization Reactions
Human Health Risk
- Acute Toxicity
- Chronic Effects
Environmental Impact
- Biodegradability
Case Studies
- Gastric Environment Studies
- Dermal Absorption Studies
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Industrial Use | Effective heat stabilizer for PVC; used as biocide |
| Toxicity | Low to moderate acute oral toxicity; potential chronic effects |
| Environmental Behavior | Hydrolyzes in gastric environments; concerns over persistence |
| Case Study Insights | Metabolite formation under simulated conditions; low dermal absorption |
Mechanism of Action
The mechanism of action of Dioctyltin mercaptoacetate involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can form coordination bonds with various biomolecules, affecting their structure and function . This interaction can lead to changes in cellular pathways and biological activities.
Comparison with Similar Compounds
Dioctyltin mercaptoacetate can be compared with other similar organotin compounds such as:
- Dioctyltin dichloride
- Dioctyltin oxide
- Dioctyltin diacetate
These compounds share the dioctyltin core but differ in their functional groups and reactivity. The unique oxathiastannolane ring in this compound distinguishes it from these other compounds, providing specific chemical properties and applications .
Properties
CAS No. |
15535-79-2 |
|---|---|
Molecular Formula |
C18H36O2SSn |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2,2-dioctyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |
InChI Key |
KEUUHXDTZRYITO-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
Key on ui other cas no. |
15535-79-2 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















